Dihydrochelirubine

Beschreibung

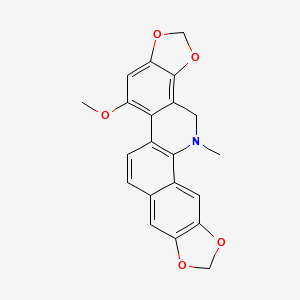

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

28342-26-9 |

|---|---|

Molekularformel |

C21H17NO5 |

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaene |

InChI |

InChI=1S/C21H17NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-7H,8-10H2,1-2H3 |

InChI-Schlüssel |

JPXUJRDPZQUCNV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of Dihydrochelirubine

Botanical Sources and Distribution of Dihydrochelirubine

This compound is predominantly found in plants belonging to the Papaveraceae family. This family is a prolific source of isoquinoline (B145761) alkaloids, including the benzophenanthridine subclass, to which this compound belongs. Research has identified specific species within this family that harbor this compound, shedding light on its distribution across different genera and plant parts.

Papaveraceae Family as a Source

The Papaveraceae family is a well-established reservoir of isoquinoline alkaloids, with benzophenanthridine alkaloids being a characteristic and abundant group within this botanical classification nih.govfrontiersin.orgnih.govuni-muenchen.deresearchgate.net. This compound is recognized as one of these important alkaloids found within this family uni-muenchen.denih.gov. The presence of benzophenanthridine alkaloids, including this compound, is specific to the Papaveraceae family within the broader order Ranunculales frontiersin.org. This family's members are often utilized in traditional medicine, underscoring the significance of their alkaloid content nih.govnih.govnih.govgbif.org.

Specific Plant Species Supporting this compound Presence

This compound has been identified in several distinct plant species, primarily within the Papaveraceae family. These findings are based on various phytochemical analyses and isolation studies.

Chelidonium majus, commonly known as greater celandine, is a significant source of alkaloids, including this compound nih.govresearchgate.netresearchgate.net. Studies have reported the isolation of this compound from the roots of Chelidonium majus nih.govresearchgate.netresearchgate.net. This species is known to contain various benzophenanthridine alkaloids, and it is noted that some of its alkaloids can be readily reduced to their dihydro derivatives cas.cz.

The California poppy, Eschscholzia californica, is another notable species within the Papaveraceae family where this compound is found researchgate.netresearchgate.netacs.orgnaturalproducts.net. While specific plant parts are not always detailed for this compound itself, research has identified enzymes unique to Eschscholzia californica that are crucial for its biosynthesis, such as this compound-12-hydroxylase and O-methyltransferase frontiersin.orgresearchgate.net. The plant is known to produce a variety of benzophenanthridine alkaloids, including sanguinarine (B192314), chelirubine (B96666), macarpine (B1218228), chelerythrine (B190780), and chelilutine (B1205590) researchgate.netresearchgate.net.

Both Macleaya cordata (plume poppy) and Macleaya microcarpa are recognized sources of this compound and related alkaloids nih.govnih.govtmrjournals.commdpi.com. This compound has been isolated from these plants researchgate.net. Specifically, the seed oil of Macleaya cordata has been found to contain dihydro-derivatives of other alkaloids nih.gov. Macleaya microcarpa has also been reported to contain quaternary benzophenanthridine alkaloids, including chelirubine and chelilutine, along with macarpine nih.gov.

Sanguinaria canadensis, commonly known as bloodroot, is a significant source of isoquinoline alkaloids, particularly sanguinarine and chelerythrine wikipedia.orgresearchgate.netnih.gov. Notably, this compound was first isolated from Sanguinaria canadensis cas.cz. Research has confirmed its presence in this species, with studies also identifying enzymes involved in its biosynthesis researchgate.netresearchgate.net. The rhizomes of Sanguinaria canadensis are particularly rich in alkaloids, including sanguinarine and chelerythrine, which are benzophenanthridine alkaloids researchgate.netnih.gov.

Data Table: Occurrence of this compound in Plant Species

| Plant Species | Reported Plant Part(s) for this compound | Citation(s) |

| Chelidonium majus | Root | nih.govresearchgate.netresearchgate.net |

| Eschscholzia californica | Not specified (biosynthesis enzymes found) | frontiersin.orgresearchgate.netresearchgate.netacs.orgnaturalproducts.netresearchgate.net |

| Macleaya cordata | Not specified (seed oil contains derivatives) | nih.govnih.govtmrjournals.commdpi.comtheses.cz |

| Macleaya microcarpa | Not specified (isolated from plant) | nih.govresearchgate.netmdpi.com |

| Sanguinaria canadensis | Not specified (first isolated from) | researchgate.netcas.czresearchgate.net |

Compound List

Allocryptopine

Bocconine

Canadine

Chelerythrine

Chelidonine

Chelilutine

Chelirubine

Coptisine

Dihydromacarpine

Dihydrochelerythrine (B1200217)

this compound

Dihydrosanguinarine (B1196270)

6-Methoxythis compound

6-Methoxydihydrosanguinarine

Macarpine

Protopine

Sanguinarine

Styplopine

Metabolic Flux and Pathway Branching Associated with this compound

The biosynthesis of benzo[c]phenanthridine (B1199836) alkaloids (BPAs) involves a complex network of enzymatic reactions. This compound serves as a key intermediate, with its metabolic flux dictating the production of more oxidized or modified alkaloids.

Conversion Pathways to Chelirubine and Macarpine

This compound is a precursor to other important BPAs, notably chelirubine and macarpine. The conversion of this compound to chelirubine involves an oxidation step, catalyzed by dihydrobenzophenanthridine oxidase (DHBP oxidase) wikipedia.org. This enzyme is responsible for the oxidation of this compound to chelirubine wikipedia.org. Subsequently, macarpine biosynthesis from this compound involves further modifications, including hydroxylation and methylation steps mdpi.com. Specifically, this compound undergoes 12-hydroxylation, catalyzed by this compound 12-monooxygenase (also known as this compound 12-hydroxylase), to form 12-hydroxythis compound (B1204688) enzyme-database.org. This intermediate is then further processed through methylation and oxidation steps to yield macarpine mdpi.comenzyme-database.org.

In Eschscholzia californica cell cultures, this compound has been identified as a major constituent, accumulating significantly until approximately day 10 after subculture. During the stationary phase (days 11-14), this accumulated this compound is converted into chelirubine and macarpine, indicating a clear metabolic flux towards these end products researchgate.nettandfonline.comcore.ac.uk.

Table 1: Conversion Pathways of this compound

| Precursor | Product(s) | Key Enzyme(s) | Plant Source (Examples) | References |

| This compound | Chelirubine | Dihydrobenzophenanthridine oxidase (DHBP oxidase) | Sanguinaria canadensis, Eschscholzia californica | wikipedia.org |

| This compound | 12-Hydroxythis compound | This compound 12-monooxygenase | Thalictrum bulgaricum | enzyme-database.org |

| 12-Hydroxythis compound | Macarpine (via further steps) | O-Methyltransferases, Oxidases | Eschscholzia californica | mdpi.comenzyme-database.org |

Regulation of Biosynthetic Gene Expression in Plant Cell Cultures

The regulation of genes involved in this compound biosynthesis is crucial for controlling its production. In plant cell cultures, various signals can modulate gene expression. Elicitors, such as yeast cell wall components, have been shown to induce the accumulation of jasmonic acid and its methyl ester in Eschscholzia californica cell suspension cultures. This accumulation is linked to the de novo transcription of genes involved in chemical defense mechanisms, including those for secondary metabolite biosynthesis pnas.org. Studies on opium poppy (Papaver somniferum) cell cultures have revealed that elicitor treatment leads to coordinate induction of both primary metabolic enzymes and alkaloid biosynthetic gene transcripts, suggesting a complex regulatory network nih.gov. While specific transcriptional regulators for this compound biosynthesis are not extensively detailed in the provided search results, general mechanisms for alkaloid biosynthesis regulation involve transcription factors like WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC, which respond to phytohormones and environmental signals nih.govmdpi.comresearchgate.netresearchgate.net.

Biosynthetic Engineering and Biotechnology Applications for this compound

The potential for producing this compound and its derivatives through biotechnological means, such as heterologous expression and pathway modulation, is an active area of research.

Reconstitution of Biosynthetic Pathways in Heterologous Microbial Hosts (e.g., Saccharomyces cerevisiae)

Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (baker's yeast) offers a promising avenue for the heterologous biosynthesis of plant natural products, including alkaloids nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. While direct reconstitution of the entire this compound pathway in yeast is not explicitly detailed in the provided search results, the general approach involves identifying and expressing the necessary plant enzymes in yeast. For instance, the biosynthesis of other benzylisoquinoline alkaloids (BIAs), which share precursor pathways with this compound, has been successfully engineered in S. cerevisiae researchgate.net. This includes the expression of enzymes like the berberine bridge enzyme (BBE), cheilanthifoline synthase (CFS), and stylopine synthase (STS) to produce intermediates like (S)-reticuline, a common precursor for many BIAs researchgate.net. The successful heterologous expression of plant P450 enzymes, which are often involved in key hydroxylation and oxidation steps in alkaloid biosynthesis (such as those converting this compound to macarpine), is a critical aspect of this approach nih.govnih.gov.

Elicitor-Mediated Pathway Modulation in Plant Cell Suspension Cultures

Elicitation is a widely used strategy to enhance secondary metabolite production in plant cell suspension cultures nih.govnih.govresearchgate.netresearchgate.net. Elicitors, which are compounds that stimulate plant defense responses, can trigger the biosynthesis of various plant secondary metabolites. In Eschscholzia californica cell cultures, this compound is a major alkaloid. While specific studies detailing elicitor-mediated enhancement of this compound are not explicitly detailed in the provided snippets, the general principle applies. For example, salicylic (B10762653) acid (SA) and yeast extract (YE) have been shown to increase the production of phenolic compounds in date palm cell suspension cultures mdpi.com. Similarly, fungal elicitors are known to boost secondary metabolite production in plant cell suspension cultures researchgate.net. The application of elicitors can lead to the accumulation of specific metabolites by modulating the expression of genes involved in their biosynthetic pathways pnas.orgnih.govnih.govmdpi.comresearchgate.net. This suggests that elicitor treatments could potentially be optimized to increase this compound accumulation in relevant plant cell culture systems.

Table 2: Key Enzymes in this compound Metabolism and Biosynthesis

| Enzyme Name | EC Number | Function | Substrate(s) | Product(s) | References |

| Dihydrobenzophenanthridine oxidase (DHBP oxidase) | EC 1.5.3.12 | Oxidation of dihydro-BPAs | Dihydrosanguinarine, this compound | Sanguinarine, Chelirubine | wikipedia.org |

| This compound 12-monooxygenase | EC 1.14.14.101 | Hydroxylation at the 12-position | This compound | 12-Hydroxythis compound | enzyme-database.org |

| (S)-N-methylcoclaurine 3′-hydroxylase | EC 1.14.13.72 | Hydroxylation of (S)-N-methylcoclaurine | (S)-N-methylcoclaurine | 3′-hydroxy-(S)-N-methylcoclaurine | acs.org |

| (S)-Methylcoclaurine-6-O-methyltransferase | EC 2.1.1.127 | Methylation of (S)-norcoclaurine | (S)-Norcoclaurine | (S)-N-methylcoclaurine | acs.org |

| (S)-Coclaurine N-methyltransferase | EC 2.1.1.128 | N-methylation of (S)-coclaurine | (S)-Coclaurine | (S)-N-methylcoclaurine | acs.org |

| Berberine bridge enzyme (BBE) | EC 1.5.1.13 | Formation of the C-ring in the BIA pathway | (S)-N-methylcoclaurine | (S)-Scoulerine | acs.org |

Advanced Analytical and Bioanalytical Methodologies for Dihydrochelirubine Research

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique in the analysis of complex plant extracts containing dihydrochelirubine and its related alkaloids. Its versatility allows for coupling with various detectors for both quantification and identification purposes.

HPLC coupled with a Diode Array Detector (DAD) is a robust method for the simultaneous quantification of multiple benzophenanthridine alkaloids, including this compound. tandfonline.comresearchgate.net The DAD acquires absorbance spectra across a range of wavelengths for each peak, aiding in peak identification and purity assessment. tandfonline.comcore.ac.uk A critical aspect of analyzing dihydro-form alkaloids is the development of a suitable gradient elution program, as these compounds are often difficult to separate from one another. tandfonline.comresearchgate.net

In a study analyzing alkaloids from Eschscholzia californica cell cultures, a ternary gradient elution program was successfully developed to separate eight benzophenanthridine alkaloids, including this compound. tandfonline.comresearchgate.net The analysis was performed on a C18 column with quantification typically carried out at a wavelength of 283 nm. tandfonline.com This method demonstrated good linearity and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for this compound determined to be 0.11 µg/mL and 0.32 µg/mL, respectively. researchgate.net Another study on alkaloids from Macleaya cordata used a reversed-phase C18 column with a mobile phase containing 30 mM formic acid to achieve good separation. nih.gov For related dihydro-alkaloids like dihydrosanguinarine (B1196270) and dihydrochelerythrine (B1200217), the LOD under UV detection (284 nm) was found to be 1.10 ng/ml and 0.94 ng/ml, respectively. nih.gov

| Parameter | Conditions from Cho et al., 2014 tandfonline.comresearchgate.net | Conditions from Luo et al., 2008 nih.gov |

|---|---|---|

| Stationary Phase (Column) | C18 column (e.g., Waters SunFire C18) | Reversed-phase C18 (high carbon loading, 17%) |

| Mobile Phase | Ternary gradient: A (H₂O:Tetrabutylammonium hydroxide), B (Acetonitrile), C (Methanol) | Binary gradient: Acetonitrile and 30 mM formic acid |

| Detection Wavelength | 283 nm for quantification; full spectra (210-580 nm) recorded | 284 nm for quantification |

| Analyzed Compound | This compound | Dihydrochelerythrine (analog) |

| LOD (UV/DAD) | 0.11 µg/mL | 0.94 ng/mL |

| LOQ (UV/DAD) | 0.32 µg/mL | Not Reported |

To confirm the identity of peaks separated by HPLC, tandem mass spectrometry (MS/MS) is the definitive tool. tandfonline.com HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides high selectivity and sensitivity, allowing for unambiguous identification and trace-level quantification. researchgate.netnih.gov This technique is particularly valuable for distinguishing between structurally similar alkaloids that may co-elute or have similar UV spectra. nih.govresearchgate.net

The ESI source ionizes the eluted compounds, which are then selected and fragmented in the mass spectrometer. For this compound, analysis in positive ESI mode is typical. tandfonline.comresearchgate.net The identification is confirmed by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition. core.ac.uk In the analysis of Eschscholzia californica alkaloids, the MRM transition for this compound was established by observing the fragmentation of its protonated molecule [M+H]⁺. researchgate.net The high sensitivity of ESI-MS detection can result in limits of detection that are several orders of magnitude lower than those achieved with UV detection. nih.gov

| Parameter | Value/Setting (from Cho et al., 2014 researchgate.net) |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Molecular Mass | 365.38 g/mol |

| Precursor Ion [M+H]⁺ | m/z 366.1 |

| Selected Fragment Ion | m/z 334.1 |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2-µm particles, offering faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. nih.govresearchgate.neteurekaselect.com When coupled with a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer, it becomes an exceptionally powerful tool for comprehensive metabolite profiling and the identification of unknown compounds in complex matrices like plant extracts. researchgate.netresearchgate.netnih.gov

The Q-TOF-MS provides high-resolution, accurate mass measurements for both precursor and fragment ions, which allows for the determination of elemental compositions and enhances confidence in structural elucidation. nih.govnih.gov This capability is crucial for differentiating between isomers and identifying novel or trace-level alkaloids that might be missed by other methods. nih.gov In studies of Macleaya cordata, UHPLC-Q-TOF-MS has been used to identify dozens of alkaloids, including many detected for the first time, by analyzing their accurate molecular weights and specific MS/MS fragmentation patterns. nih.gov This non-targeted approach is invaluable for mapping biosynthetic pathways and discovering new natural products. nih.govnih.gov The combination of UHPLC's separation power with the Q-TOF's mass accuracy makes it an essential technique for in-depth research on the alkaloid profile of plants known to produce this compound. researchgate.netresearchgate.net

Metabolite Profiling and Quantification in Biological Systems (e.g., Plant Cell Cultures)

The analytical methods described above are frequently applied to the metabolite profiling of plant cell cultures, which are used as controlled systems for studying and producing valuable secondary metabolites like this compound. tandfonline.comnih.govacs.org Plant cell cultures of species such as Eschscholzia californica (California poppy) and Macleaya cordata are known to produce a range of benzophenanthridine alkaloids. researchgate.netnih.govfrontiersin.org

By applying validated HPLC-DAD or LC-MS/MS methods, researchers can monitor the production of this compound and its precursors and derivatives over the course of the cell culture period. tandfonline.comresearchgate.net This allows for the study of how factors like nutrient levels or the addition of elicitors (e.g., yeast extract) affect the biosynthetic pathways and lead to enhanced alkaloid accumulation. nih.govnih.gov For instance, analysis of E. californica cell cultures revealed that this compound and dihydrochelerythrine were major metabolites, providing key insights into the metabolic flux of the production pathway. core.ac.uk Furthermore, tissue-specific metabolite profiling using laser microdissection coupled with UHPLC-MS can reveal the spatial distribution of alkaloids within plant tissues, helping to elucidate biosynthetic pathways in vivo. nih.gov

Advanced Spectroscopic Approaches for Structural Confirmation and Characterization (focus on methodology)

While chromatographic methods are excellent for separation and detection, definitive structural elucidation of an isolated compound like this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). lifeasible.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for determining the precise chemical structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR: ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule. nih.govnih.gov

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons (¹H-¹H), between protons and their directly attached carbons (¹H-¹³C), and between protons and carbons over two to three bonds, respectively. This information allows for the complete assembly of the molecular skeleton and assignment of all signals. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often using ESI or a similar soft ionization technique, provides a highly accurate mass measurement of the molecule. lifeasible.com This allows for the unambiguous determination of the compound's elemental formula, which is a critical piece of data for confirming the identity of a newly isolated or synthesized compound. nih.gov

Together, these spectroscopic methods provide irrefutable evidence for the structure of this compound, confirming the connectivity of the tetracyclic benzophenanthridine framework and the positions of all substituent groups. nih.gov

Bioanalytical Assays for Compound Detection in Experimental Models

Bioanalytical assays are quantitative methods used to measure the concentration of a drug or metabolite, like this compound, in biological matrices such as plasma, urine, or cell lysates. wuxiapptec.comcriver.com These assays are fundamental for preclinical studies, including pharmacokinetic assessments and in vitro mechanism-of-action studies. The development and validation of these methods must adhere to strict regulatory guidelines to ensure they are reliable and reproducible. nih.govyoutube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and wide dynamic range. wuxiapptec.comnih.gov A typical bioanalytical method involves:

Sample Preparation: Extraction of the analyte from the complex biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatographic Separation: An optimized HPLC or UHPLC method to separate the analyte from endogenous matrix components. nih.gov

MS/MS Detection: Highly selective quantification using MRM mode, as described in section 4.1.2. nih.gov

An example of a relevant application is in cytological profiling assays, where the effect of compounds on cellular organelles is measured. In one study, alkaloids isolated from Macleaya cordata were tested against a Parkinson's Disease patient-derived cell line, and their ability to perturb cellular features was assessed, demonstrating a functional bioassay. nih.gov For any such study, a validated bioanalytical method is required to accurately determine the concentration of the compound to which the cells are exposed.

Compound Names Mentioned

Comparative Research on Dihydrochelirubine Within the Benzo C Phenanthridine Alkaloid Class

Structural Similarities and Differences with Key Related Alkaloids (e.g., Sanguinarine (B192314), Chelerythrine (B190780), Macarpine (B1218228), Dihydrosanguinarine)

The core structure of all benzo[c]phenanthridine (B1199836) alkaloids is a tetracyclic aromatic system. However, the identity of each specific alkaloid is determined by two main features: the substitution pattern on the A and D rings, and the oxidation state of the C ring. Dihydrochelirubine and its relatives exemplify these structural variations.

This compound is structurally defined as a dihydrosanguinarine (B1196270) molecule with an additional methoxy (B1213986) group at the C-10 position. ebi.ac.uk Its direct precursor, dihydrosanguinarine, features two methylenedioxy bridges, one at C-2/C-3 and another at C-7/C-8, and a reduced C ring, making the nitrogen a tertiary amine. researchgate.net The oxidation of this tertiary amine to a quaternary iminium ion results in the formation of sanguinarine, which is fully aromatic. ebi.ac.uk

Chelerythrine, another prominent member, differs from the sanguinarine-type alkaloids in its A-ring substitution, possessing two methoxy groups at C-7 and C-8 instead of a methylenedioxy bridge. nih.govresearchgate.net Macarpine is distinguished by having the most substitutions; it is structurally similar to sanguinarine but features two additional methoxy groups, one at C-10 (like this compound) and another at C-12. nih.govebi.ac.uk

The key structural distinction for this compound is the combination of the reduced C-ring (the "dihydro" feature) and the C-10 methoxy group. This contrasts with sanguinarine and macarpine, which possess a planar, cationic iminium structure, and with dihydrosanguinarine, which lacks the C-10 methoxy group. nih.govebi.ac.uk

Table 1: Structural Comparison of this compound and Related Alkaloids

| Alkaloid | Molecular Formula | Core Structure Feature | Key Substituents |

|---|---|---|---|

| This compound | C₂₁H₁₇NO₅ ebi.ac.uk | Dihydro (Reduced C-Ring) | C-2,3 & C-7,8 Methylenedioxy; C-10 Methoxy ebi.ac.uk |

| Dihydrosanguinarine | C₂₀H₁₅NO₄ researchgate.net | Dihydro (Reduced C-Ring) | C-2,3 & C-7,8 Methylenedioxy researchgate.net |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | Aromatic (Iminium Ion) | C-2,3 & C-7,8 Methylenedioxy ebi.ac.uk |

| Chelerythrine | C₂₁H₁₈NO₄⁺ | Aromatic (Iminium Ion) | C-2,3 Methylenedioxy; C-7,8 Dimethoxy nih.gov |

| Macarpine | C₂₂H₁₈NO₆⁺ nih.gov | Aromatic (Iminium Ion) | C-2,3 & C-7,8 Methylenedioxy; C-10,12 Dimethoxy nih.gov |

Comparative Biosynthetic Routes and Pathway Diversification

The biosynthesis of benzo[c]phenanthridine alkaloids is a complex, multi-step process originating from the amino acid L-tyrosine. researchgate.netimperial.ac.uk The pathways leading to this compound and its analogs share common early precursors but diverge at specific enzymatic steps, which accounts for their structural diversity.

The central pathway proceeds through the formation of (S)-reticuline, which is converted into (S)-stylopine. From here, a series of reactions lead to protopine, a key intermediate. Protopine is then transformed into dihydrosanguinarine. Dihydrosanguinarine serves as a critical branch-point intermediate from which several related alkaloids are synthesized. researchgate.netqmul.ac.uk

To Sanguinarine: Dihydrosanguinarine can be oxidized by dihydrobenzophenanthridine oxidase to form the quaternary alkaloid sanguinarine. qmul.ac.uk

To this compound: Alternatively, dihydrosanguinarine can be hydroxylated at the C-10 position by the enzyme dihydrosanguinarine 10-monooxygenase, yielding this compound. qmul.ac.uk

To Macarpine: The pathway continues from this compound, which is converted into dihydromacarpine. This intermediate is then rapidly oxidized to form the final product, macarpine. researchgate.net The formation of macarpine is therefore dependent on the prior synthesis of this compound.

The biosynthesis of chelerythrine follows a parallel but distinct branch that diverges earlier in the pathway, involving different hydroxylase and O-methyltransferase enzymes to create its unique C-7/C-8 dimethoxy substitution pattern. nih.gov this compound is thus specifically an intermediate in the macarpine branch of the sanguinarine-type alkaloid pathway. researchgate.net

Table 2: Key Biosynthetic Diversification Steps from Dihydrosanguinarine

| Product Alkaloid | Precursor | Key Enzyme/Reaction | Reference |

|---|---|---|---|

| Sanguinarine | Dihydrosanguinarine | Dihydrobenzophenanthridine oxidase | qmul.ac.uk |

| This compound | Dihydrosanguinarine | Dihydrosanguinarine 10-monooxygenase | qmul.ac.uk |

| Macarpine | This compound | Multi-step conversion via dihydromacarpine | researchgate.net |

Contrasting Molecular Mechanisms and Biological Activities Among Analogs

The structural differences between this compound and its relatives directly influence their chemical properties and, consequently, their biological activities. The most significant factor is the oxidation state of the nitrogen-containing C-ring.

Alkaloids with a quaternary iminium ion structure, such as sanguinarine, chelerythrine, and macarpine, are planar, cationic molecules. This feature enables them to be potent intercalators of DNA, a primary mechanism for their strong cytotoxic and antimicrobial effects. nih.govresearchgate.net Sanguinarine and chelerythrine are known to inhibit cell proliferation and induce apoptosis, in part, through their interaction with nucleic acids and inhibition of key cellular enzymes like protein kinase C. nih.govresearchgate.net Despite both being DNA intercalators, they can show different sequence preferences. nih.gov Macarpine has also demonstrated significant cytotoxic activities against cancer cells, with its unique substitutions potentially influencing its interaction with biological targets. researchgate.netnih.gov

In contrast, the "dihydro" analogs, including this compound and dihydrosanguinarine, have a non-planar structure and a tertiary amine, which is not charged at physiological pH. nih.gov This dramatically reduces their ability to intercalate into DNA and generally results in lower cytotoxicity compared to their oxidized counterparts. nih.gov Dihydrosanguinarine is often considered a less toxic storage form or metabolite of sanguinarine. nih.gov

This compound's primary role appears to be that of a biosynthetic intermediate in the pathway to macarpine, rather than an end-product with potent biological activity itself. researchgate.net While many benzo[c]phenanthridine alkaloids exhibit a wide range of activities including antibacterial, anti-inflammatory, and antitumor properties, the dihydro forms are typically less active. researchgate.netnih.govnih.gov The biological significance of this compound is therefore more closely tied to its role in the metabolic network that produces other bioactive alkaloids like macarpine.

Table 3: Comparative Biological Profiles of this compound and Analogs

| Alkaloid | Key Structural Feature | Primary Molecular Mechanism | Reported Biological Profile |

|---|---|---|---|

| This compound | Dihydro C-Ring, Tertiary Amine | Biosynthetic Intermediate | Primarily a precursor to macarpine researchgate.net |

| Sanguinarine | Aromatic Iminium Ion | DNA Intercalation, Enzyme Inhibition | Strongly cytotoxic, antimicrobial, anti-inflammatory researchgate.net |

| Chelerythrine | Aromatic Iminium Ion | DNA Intercalation, Enzyme Inhibition | Strongly cytotoxic, antimicrobial nih.govresearchgate.net |

| Macarpine | Aromatic Iminium Ion | DNA Intercalation | Cytotoxic against cancer cells researchgate.netnih.gov |

| Dihydrosanguinarine | Dihydro C-Ring, Tertiary Amine | Weak DNA Interactor | Reduced cytotoxicity compared to sanguinarine nih.gov |

Future Research Directions and Translational Perspectives in Dihydrochelirubine Science

Emerging Technologies for Enhanced Biosynthesis and Sustainable Production

The natural abundance of Dihydrochelirubine is often low, posing a significant challenge for research and development. nih.gov Metabolic engineering and synthetic biology offer promising avenues to overcome this limitation. Future efforts will likely focus on reconstructing the this compound biosynthetic pathway in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.govpharm.or.jp This approach allows for scalable and controlled production, independent of plant sources. researchgate.net

Key technologies that can be applied include:

Enzyme Discovery: Identifying and characterizing the specific enzymes, particularly cytochrome P450s and methyltransferases, involved in the final steps of this compound biosynthesis from its precursors like (S)-reticuline and (S)-scoulerine. nih.govfrontiersin.orgresearchgate.net

Pathway Reconstruction: Assembling the necessary plant-derived genes into a microbial chassis to create a "cell factory" for this compound production. nih.govpharm.or.jp This has been successfully demonstrated for other benzylisoquinoline alkaloids (BIAs). frontiersin.org

Metabolic Engineering: Optimizing the flux through the engineered pathway by overexpressing rate-limiting enzymes, silencing competing pathways, and ensuring an adequate supply of precursors like tyrosine and dopamine. pnas.orgnih.govingentaconnect.com

These biotechnological approaches not only promise a sustainable supply of the compound but also open the door to producing novel, "unnatural" analogs by introducing enzymes from different organisms. nih.gov

| Technology | Description | Potential Application for this compound | References |

|---|---|---|---|

| Synthetic Biology | Design and construction of new biological parts, devices, and systems. Involves reconstructing entire biosynthetic pathways in microbial hosts. | Development of engineered E. coli or yeast strains for de novo biosynthesis of this compound from simple sugars. | frontiersin.orgnih.gov |

| Metabolic Engineering | The optimization of genetic and regulatory processes within cells to increase the production of a specific substance. | Increasing yields by upregulating key enzymes (e.g., methyltransferases, P450s) and downregulating competing metabolic pathways in the host organism. | nih.govpnas.orgnih.gov |

| Plant Cell/Tissue Culture | Growing plant cells or tissues in a controlled laboratory environment. | Establishing cell suspension cultures of this compound-producing plants (e.g., from Papaveraceae) for contained and scalable production. | nih.gov |

| Enzyme Engineering | Modifying an enzyme's structure to alter its activity or substrate specificity. | Tailoring biosynthetic enzymes like P450s to improve their efficiency or to create novel this compound derivatives with altered hydroxylation or methylation patterns. | nih.gov |

Unexplored Molecular Targets and Cellular Pathways for this compound

The precise molecular mechanisms of this compound are not fully elucidated. Future research must focus on identifying its direct binding partners and the cellular pathways it modulates. Given its structural similarity to other well-studied benzophenanthridine alkaloids like sanguinarine (B192314) and chelerythrine (B190780), it is plausible that this compound shares some of their biological activities, such as inducing apoptosis and modulating key signaling pathways. researchgate.netnih.govnih.gov

A critical future direction is the use of in silico target prediction tools. mdpi.combiorxiv.orgnih.gov These computational methods can screen vast libraries of known protein structures to identify potential binding targets for this compound, generating hypotheses that can then be validated experimentally. mdpi.combenthamscience.com This approach has proven successful for other classes of natural products and represents an efficient first step in mechanism-of-action studies. biorxiv.org

Potential unexplored targets and pathways, extrapolated from related compounds, include:

Kinases and Phosphatases: Chelerythrine is known as a protein kinase C (PKC) inhibitor. researchgate.net Investigating this compound's effect on various kinases and phosphatases could reveal novel regulatory roles.

Redox-Regulating Enzymes: Sanguinarine and chelerythrine have been shown to inhibit cytosolic thioredoxin reductase (TXNRD1), leading to oxidative stress in cancer cells. mdpi.com This represents a key potential target for this compound.

Transcription Factors: The activity of transcription factors like NF-κB and STAT3, which are involved in inflammation and cell proliferation, are known to be affected by sanguinarine. nih.gov this compound's impact on these and other signaling pathways warrants investigation.

Apoptotic and Cell Cycle Machinery: Detailed studies into how this compound affects cell cycle progression and induces programmed cell death are necessary, building on the knowledge from sanguinarine and chelerythrine. researchgate.netnih.gov

| Target Class | Specific Example(s) | Rationale for Investigation | References |

|---|---|---|---|

| Protein Kinases | Protein Kinase C (PKC), Akt, Mitogen-activated protein kinases (MAPKs) | Chelerythrine is a known PKC inhibitor; Akt and MAPK pathways are frequently modulated by related alkaloids in cancer cells. | researchgate.netnih.govtandfonline.com |

| Redox Enzymes | Thioredoxin Reductase (TXNRD1) | Chelerythrine and sanguinarine directly inhibit TXNRD1, inducing oxidative stress and cell death. | mdpi.com |

| Transcription Factors | NF-κB, STAT3, AP-1 | Sanguinarine is known to inhibit these key regulators of inflammation, cell survival, and invasion. | nih.gov |

| Topoisomerases | Topoisomerase I and II | Some benzophenanthridine alkaloids have been shown to interfere with topoisomerase activity, leading to suppressed cell proliferation. | mdpi.com |

| Tubulin | Microtubule assembly proteins | Interference with tubulin assembly is a mechanism of action for some alkaloids. | mdpi.com |

Advanced Chemical Modifications and Rational Derivative Design

While this compound itself holds promise, its properties may be further enhanced through medicinal chemistry. Rational derivative design aims to improve potency, selectivity, bioavailability, or metabolic stability. nih.gov Drawing from structure-activity relationship (SAR) studies on sanguinarine and chelerythrine, specific modifications to the this compound scaffold can be proposed. nih.govnih.gov

Future synthetic efforts could explore:

Modifications at the C6-position: Studies on sanguinarine have shown that this position can tolerate substitution with various groups, potentially altering activity and pharmacokinetic properties. nih.gov

Demethylation of Methoxy (B1213986) Groups: The methylenedioxy and methoxy groups on the A and D rings are crucial for activity. nih.gov Selective demethylation or alteration of these groups could fine-tune target engagement.

Alterations to the N-methyl Group: The quaternary nitrogen is a key feature of related active compounds. nih.gov Exploring modifications at this site could modulate the compound's charge and cellular uptake.

The synthesis of a focused library of this compound derivatives, guided by computational modeling and SAR data from related alkaloids, will be a crucial step in translating the compound into a potential therapeutic lead.

Integration of Omics Data for Systems-Level Understanding of Alkaloid Metabolism

To fully comprehend the biosynthesis and regulation of this compound, a systems-level approach is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the metabolic network within the source organism. researchgate.net This strategy has been applied to other members of the Papaveraceae family to successfully identify novel genes and understand the regulation of BIA metabolism. researchgate.netnih.gov

Future research should involve:

Transcriptomic Analysis: Comparing gene expression profiles in high- versus low-producing plant tissues or cultivars to identify candidate genes involved in the this compound pathway.

Proteomic and Metabolomic Profiling: Correlating protein and metabolite levels with transcriptomic data to validate gene function and map the flow of intermediates through the biosynthetic pathway. researchgate.netnih.gov

Genome Mining: Analyzing the genomes of this compound-producing species to identify biosynthetic gene clusters, which can facilitate the rapid discovery of all pathway components. nih.gov

By integrating these datasets, researchers can build comprehensive models of alkaloid metabolism, enabling more precise and effective metabolic engineering strategies. researchgate.net

Challenges and Opportunities in Fundamental this compound Research

The advancement of this compound research faces several challenges inherent to natural product science, including its structural complexity and the difficulty in achieving scalable production. ijpsjournal.comglchemtec.caconsensus.app The limited availability of the pure compound has historically hindered extensive biological evaluation. Furthermore, elucidating the complete biosynthetic pathway and its complex regulatory network in plants remains a formidable task. frontiersin.org

However, these challenges are increasingly matched by significant opportunities. The primary opportunity lies in the application of the advanced technologies discussed previously. Synthetic biology and metabolic engineering can address the supply issue, providing a sustainable source of this compound for in-depth study. nih.govnih.gov Modern computational tools offer a powerful and cost-effective means to predict molecular targets and guide derivative design, accelerating the drug discovery process. ijpsjournal.comnih.gov

Moreover, the vast and underexplored chemical diversity of alkaloids continues to present opportunities for discovering novel biological activities. nih.govmdpi.comresearchgate.net As our understanding of complex diseases grows, natural products like this compound, with their potential to modulate multiple targets simultaneously, are becoming increasingly attractive as therapeutic candidates. Overcoming the existing challenges through collaborative, interdisciplinary research will unlock the full potential of this compound and related alkaloids. ijpsjournal.com

Q & A

Q. Q1. What are the primary analytical methods for identifying and quantifying dihydrochelirubine in plant extracts?

Answer: this compound identification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise molecular weight determination. Quantification can be achieved via UV-Vis spectrophotometry at wavelengths corresponding to its chromophoric groups (e.g., 280–320 nm). Calibration curves using purified standards are essential for accuracy. For reproducibility, ensure solvent systems (e.g., methanol-water gradients) and column temperatures are standardized .

Q. Q2. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

Answer: Extraction efficiency depends on solvent polarity, temperature, and duration. A comparative study using Soxhlet extraction (ethanol/water mixtures) vs. ultrasound-assisted extraction (UAE) is recommended. Variables like pH (e.g., acidic conditions for alkaloid stability) and particle size of plant material should be systematically tested. Yield vs. purity trade-offs must be analyzed using ANOVA to identify statistically significant parameters .

Q. Q3. What molecular mechanisms underlie this compound’s reported cytotoxicity in cancer cell lines?

Answer: Hypothesize mechanisms via apoptosis induction (e.g., caspase-3 activation) or DNA intercalation. Experimental design should include:

- In vitro assays : MTT/PI staining for viability/apoptosis.

- Gene expression profiling : RNA-seq to identify pathways (e.g., p53, Bcl-2).

- Molecular docking : Compare this compound’s binding affinity to known targets (e.g., topoisomerase II) using AutoDock Vina.

Contradictions in existing data (e.g., conflicting IC50 values) may arise from cell line heterogeneity or assay conditions, necessitating meta-analysis of raw datasets .

Q. Q4. How can structural modifications of this compound enhance its pharmacokinetic properties without compromising bioactivity?

Answer: Use a structure-activity relationship (SAR) approach:

Derivatization : Introduce hydrophilic groups (e.g., glycosylation) to improve solubility.

In silico ADMET prediction : Tools like SwissADME to forecast bioavailability and toxicity.

In vivo validation : Pharmacokinetic studies in rodent models (plasma half-life, tissue distribution).

Conflicting results in solubility vs. activity require multivariate regression to identify optimal modifications .

Q. Q5. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

- Meta-analysis : Pool raw data from multiple studies to assess variability sources (e.g., cell culture conditions, compound purity).

- Sensitivity analysis : Use tools like RevMan to quantify heterogeneity (I² statistic).

- Experimental replication : Standardize protocols (e.g., ATCC cell lines, identical batch compounds) .

Q. Q6. What strategies ensure reproducibility in this compound’s in vivo efficacy studies?

Answer:

- Animal models : Use isogenic strains (e.g., C57BL/6 mice) to minimize genetic variability.

- Dosing regimen : Pharmacodynamic monitoring via LC-MS to confirm systemic exposure.

- Blinded studies : Randomize treatment groups and use automated analysis tools to reduce bias .

Data Presentation Standards

Q. Q7. How should this compound’s spectroscopic data (NMR, IR) be documented to meet publication requirements?

Answer:

- NMR : Report chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration. Include ¹H, ¹³C, and 2D spectra (COSY, HSQC) in supplementary materials.

- IR : Note characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹).

Raw data must be archived in repositories like Zenodo for peer review .

Q. Guidelines for Researchers

- Basic studies focus on characterization and optimization.

- Advanced studies require interdisciplinary approaches (e.g., computational biology, pharmacokinetics).

- Contradictions demand rigorous statistical reconciliation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.